4-((3,4-Dichlorophenyl)amino)-3-((4-methylphenyl)sulfonyl)but-3-EN-2-one
Overview
Description
4-((3,4-Dichlorophenyl)amino)-3-((4-methylphenyl)sulfonyl)but-3-EN-2-one, commonly referred to as DMSB, is a synthetic compound that has been studied for a variety of applications in scientific research. It is a versatile compound that has been used in a variety of applications, including drug discovery, chemical synthesis, and biochemistry.
Scientific Research Applications
DMSB has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a building block for drug discovery, and as a tool for studying enzyme-mediated biochemical reactions. It has also been used as a fluorescent probe for studying protein-ligand interactions and as a substrate for metabolic engineering.
Mechanism of Action
The mechanism of action of DMSB is not fully understood. However, it is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it has been shown to bind to certain enzymes, such as cytochrome P450, and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMSB have not been extensively studied. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer activity. Additionally, it has been shown to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
DMSB has several advantages for lab experiments. It is a relatively inexpensive compound, it is easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is a versatile compound that can be used in a variety of applications. However, it is not suitable for use in in vivo studies due to its toxicity.
Future Directions
There are several potential future directions for the study of DMSB. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and metabolic engineering. Additionally, further studies are needed to determine the optimal conditions for its synthesis and to explore its potential for use in in vivo studies.
properties
IUPAC Name |
(Z)-4-(3,4-dichloroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-11-3-6-14(7-4-11)24(22,23)17(12(2)21)10-20-13-5-8-15(18)16(19)9-13/h3-10,20H,1-2H3/b17-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJQIQUCZLWBG-YVLHZVERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)Cl)Cl)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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